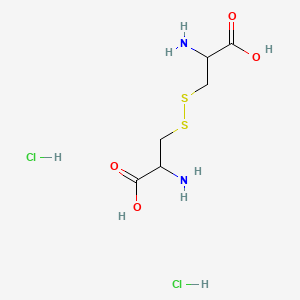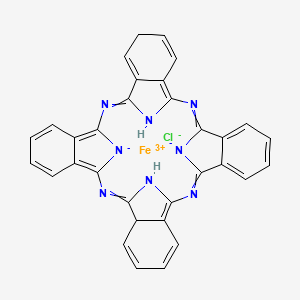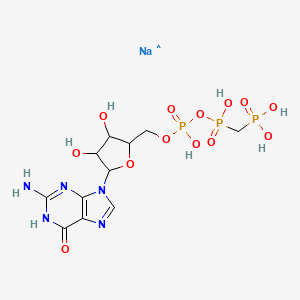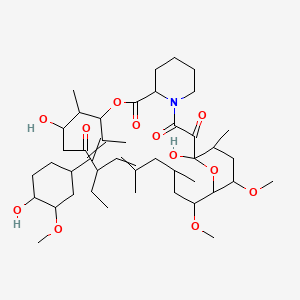
barium phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium phosphinate is an inorganic compound with the chemical formula BaH4O4P2. It is a white crystalline powder that is relatively stable and non-volatile. This compound is known for its limited solubility in water but increased solubility in acidic solutions. This compound is primarily used in various industrial applications, including ceramics, glass, and as a precursor for phosphorous fertilizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium phosphinate can be synthesized through the reaction of barium hydroxide (Ba(OH)2) with phosphoric acid (H3PO4). The reaction typically proceeds as follows: [ \text{Ba(OH)}_2 + 2\text{H}_3\text{PO}_4 \rightarrow \text{BaH}_4\text{O}_4\text{P}_2 + 2\text{H}_2\text{O} ] The product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of pH levels to optimize the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Barium phosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium phosphate.
Reduction: It can be reduced under specific conditions to form lower oxidation state phosphorous compounds.
Substitution: this compound can participate in substitution reactions where the phosphinate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various organic reagents can be used depending on the desired substitution
Major Products Formed:
Oxidation: Barium phosphate (Ba3(PO4)2)
Reduction: Lower oxidation state phosphorous compounds
Substitution: Various substituted phosphinate derivatives.
Aplicaciones Científicas De Investigación
Barium phosphinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of barium phosphinate involves its interaction with molecular targets and pathways related to phosphorous metabolism. In biological systems, it can act as a source of phosphorous, which is essential for various cellular processes. The compound can also interact with enzymes and proteins involved in phosphorous metabolism, influencing their activity and function .
Comparación Con Compuestos Similares
- Sodium phosphinate (NaH2PO2)
- Potassium phosphinate (KH2PO2)
- Calcium phosphinate (CaH2PO2)2
Comparison: Barium phosphinate is unique due to its specific solubility properties and stability. Unlike sodium and potassium phosphinates, which are highly soluble in water, this compound has limited solubility, making it suitable for applications where controlled release of phosphorous is desired. Additionally, its stability and non-volatility make it a preferred choice in high-temperature industrial processes .
Propiedades
Número CAS |
14871-79-5 |
|---|---|
Fórmula molecular |
BaH2O4P2+2 |
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
barium(2+);phosphenous acid |
InChI |
InChI=1S/Ba.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;; |
Clave InChI |
OWESJVSXFRLVFC-UHFFFAOYSA-N |
SMILES canónico |
OP=O.OP=O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)


![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)



